

2-Chloro-4-methoxy-5-methylpyrimidine molecular weight

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Compound of Interest

Compound Name: 2-Chloro-4-methoxy-5-methylpyrimidine

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An In-Depth Technical Guide to **2-Chloro-4-methoxy-5-methylpyrimidine** and its Role as a Pharmaceutical Intermediate

Abstract

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. This technical guide provides an in-depth analysis of **2-Chloro-4-methoxy-5-methylpyrimidine**, a heterocyclic building block with significant potential in drug discovery. We will explore its physicochemical properties, outline robust synthetic and analytical methodologies, and discuss its application as a versatile intermediate in the development of targeted therapeutics. Due to the specificity of publicly available data, this guide will also draw upon established protocols and properties of closely related analogs, such as 2-chloro-4-methoxypyrimidine and 2-chloro-4-methylpyrimidine, to provide a comprehensive and practical framework for researchers, scientists, and drug development professionals.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring system is a privileged structure in drug discovery, renowned for its presence in biologically fundamental molecules like nucleobases as well as a multitude of

approved drugs. Its nitrogen-containing heterocyclic structure offers a unique combination of hydrogen bonding capabilities, metabolic stability, and synthetic tractability.

The strategic functionalization of the pyrimidine core is critical to modulating its pharmacological profile. Halogens, particularly chlorine, serve as excellent leaving groups for nucleophilic substitution reactions, enabling the facile introduction of diverse functionalities. Concurrently, alkoxy groups like methoxy substituents can profoundly influence a molecule's solubility, lipophilicity, and interactions with protein binding pockets.[1][2]

2-Chloro-4-methoxy-5-methylpyrimidine represents a confluence of these key features. The chlorine at the C2 position is an active site for synthetic elaboration, while the methoxy and methyl groups at the C4 and C5 positions, respectively, provide means to fine-tune steric and electronic properties. This makes the compound and its isomers valuable starting materials for constructing complex molecular architectures designed to target specific biological pathways in areas such as oncology and infectious disease.[3]

Physicochemical and Structural Properties

Accurate characterization of a chemical intermediate is paramount for its effective use in multi-step synthesis. The table below summarizes the key physicochemical properties of **2-Chloro-4-methoxy-5-methylpyrimidine** and its closely related, well-documented analogs. The molecular weight for the title compound is calculated based on its formula, as specific experimental data is sparse; data for its isomer, 2-Chloro-5-methoxy-4-methylpyrimidine, is provided for reference.

Property	2-Chloro-4-methoxy-5-methylpyrimidine	2-Chloro-5-methoxy-4-methylpyrimidine	2-Chloro-4-methoxypyrimidine	2-Chloro-4-methylpyrimidine
CAS Number	Not available	1245506-61-9[4] [5]	22536-63-6[6]	13036-57-2[7]
Molecular Formula	C ₆ H ₇ ClN ₂ O	C ₆ H ₇ ClN ₂ O[4]	C ₅ H ₅ ClN ₂ O[6]	C ₅ H ₅ ClN ₂ [7]
Molecular Weight	158.59 g/mol (Calculated)	158.58 g/mol [4]	144.56 g/mol [6]	128.56 g/mol [7]
Physical State	Solid (Predicted)	Not available	Not available	Off-white to Brown Solid[8]
Melting Point	Not available	Not available	Not available	51 - 56 °C[8]
Boiling Point	Not available	Not available	Not available	91 - 93 °C (at 15 mmHg)[8]

Synthesis and Purification Protocols

The synthesis of substituted chloropyrimidines often involves the chlorination of a pyrimidine-dione precursor or the selective modification of a polychlorinated pyrimidine. The causality behind these routes lies in the robust reactivity of phosphorus oxychloride (POCl₃) for converting hydroxyl groups to chlorides and the ability to perform selective reactions like reductive dehalogenation.

Below is a validated, step-by-step protocol for the synthesis of 2-chloro-4-methylpyrimidine, a close analog that illustrates a common and effective synthetic strategy adaptable for similar structures.[9]

Protocol: Synthesis of 2-Chloro-4-methylpyrimidine via Reductive Dehalogenation

Rationale: This protocol demonstrates the selective removal of a chlorine atom from a dichlorinated precursor. Zinc powder acts as the reducing agent, and a catalytic amount of

iodine is used to activate the zinc surface and initiate the reaction. The solvent system of ethanol and water is chosen for its ability to dissolve the starting material and facilitate the reductive process.

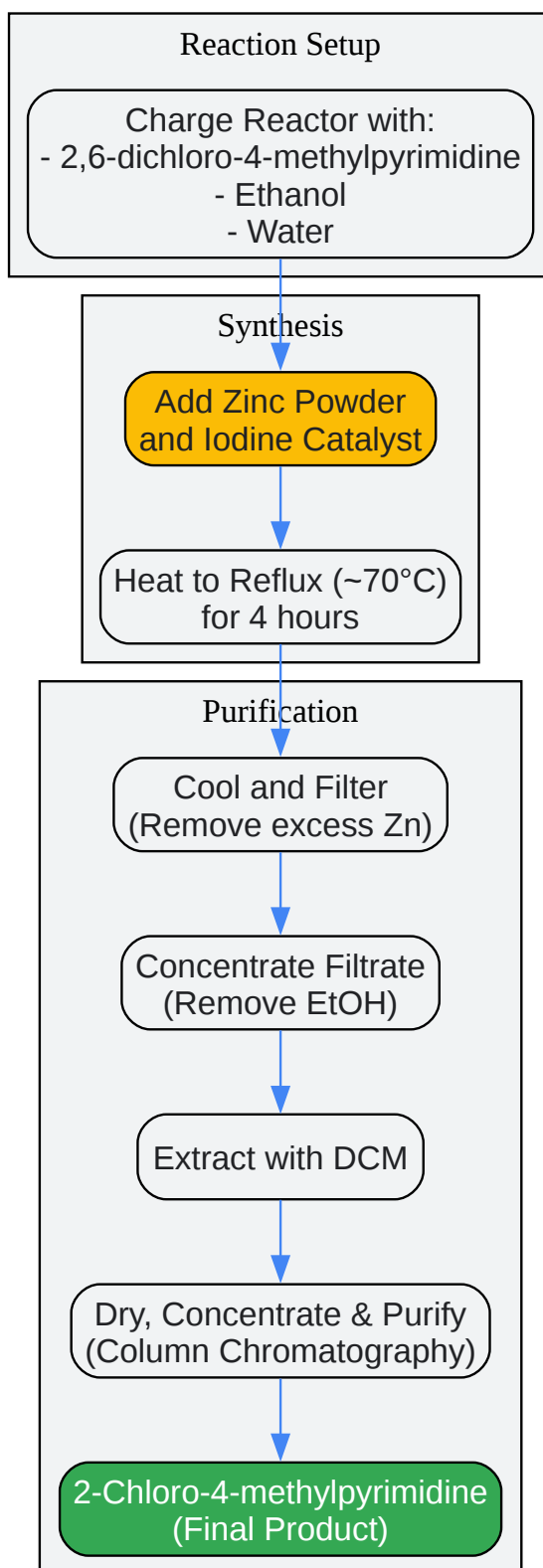
Materials:

- 2,6-dichloro-4-methylpyrimidine (1.0 eq)
- Zinc powder (2.0 eq)[9]
- Iodine (0.01 eq)[9]
- Ethanol (EtOH)
- Water
- Dichloromethane (DCM)
- Anhydrous Magnesium Sulfate (MgSO_4)

Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,6-dichloro-4-methylpyrimidine (e.g., 50.0 g, 0.31 mol), 250 mL of ethanol, and 250 mL of water.[9]
- **Addition of Reagents:** While stirring vigorously, sequentially add zinc powder (41 g, 0.63 mol) and iodine (0.78 g, 3.08 mmol).[9]
- **Reaction:** Heat the reaction mixture to reflux (approximately 70°C) and maintain for 4 hours. Monitor the reaction progress by TLC or LC-MS.
- **Work-up:** Upon completion, cool the mixture to room temperature and filter to remove excess zinc and inorganic salts.
- **Extraction:** Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the remaining aqueous solution with dichloromethane (3 x 150 mL).[9]

- Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.^[9] The resulting residue can be purified by silica gel column chromatography using a hexane/DCM solvent gradient to yield the final product as a white solid.^[9]



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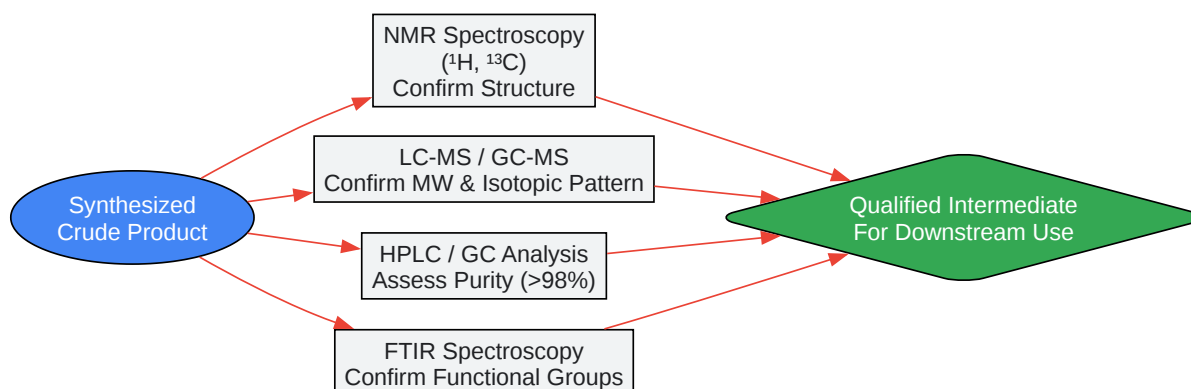
Caption: Synthetic workflow for 2-Chloro-4-methylpyrimidine.

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of synthesized intermediates. The self-validating system described below ensures that data from orthogonal methods are consistent, confirming the integrity of the material before its use in downstream applications.

Key Techniques:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR are used to confirm the molecular structure, providing information on the number and environment of proton and carbon atoms. For 2-chloro-4-methylpyrimidine, the proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons and the methyl group protons.[\[9\]](#)
- **Mass Spectrometry (MS):** Typically coupled with Gas (GC-MS) or Liquid (LC-MS) Chromatography, this technique confirms the molecular weight of the compound and provides fragmentation patterns that can further support structural elucidation.[\[10\]](#) The presence of chlorine results in a characteristic M+2 isotopic pattern that is a key diagnostic feature.
- **Chromatography (HPLC/GC):** High-Performance Liquid Chromatography or Gas Chromatography is used to determine the purity of the compound by separating it from any starting materials, byproducts, or other impurities.
- **Infrared (IR) Spectroscopy:** Provides information about the functional groups present in the molecule.



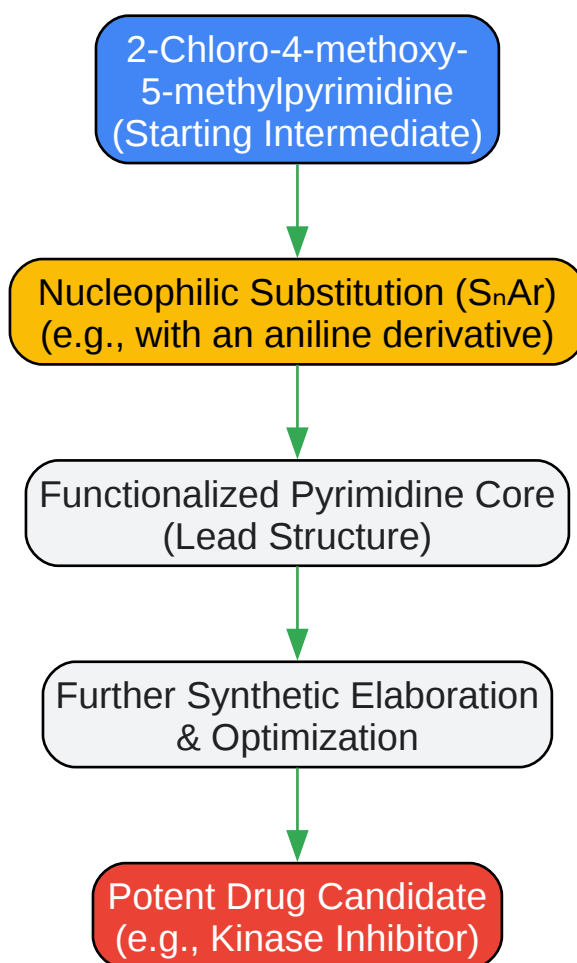
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Caption: Logical workflow for analytical characterization.

Applications in Drug Discovery and Development

The true value of **2-Chloro-4-methoxy-5-methylpyrimidine** lies in its role as a versatile synthon. The C2-chloro group is the primary reactive handle, susceptible to nucleophilic aromatic substitution (S_NAr) with a wide range of nucleophiles, including amines, thiols, and alcohols. This reaction is a cornerstone of library synthesis and lead optimization campaigns.

Case Example: Kinase Inhibitors in Oncology The pyrimidine scaffold is prevalent in kinase inhibitors. For instance, complex molecules built upon a substituted chloropyrimidine core have been developed as potent dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR), which are key targets in non-small cell lung cancer (NSCLC). [11] In the synthesis of such inhibitors, a molecule like **2-Chloro-4-methoxy-5-methylpyrimidine** could serve as the central scaffold, with the C2-chloro position being displaced by a primary amine of a complex side chain to forge a critical carbon-nitrogen bond, locking the pharmacophore in place.



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Caption: Role as a building block in drug development.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **2-Chloro-4-methoxy-5-methylpyrimidine** is not readily available, data from close analogs provide a strong basis for safe handling protocols.

- Hazards: Related chloropyrimidines are classified as harmful if swallowed or inhaled and can cause serious skin and eye irritation.[8][12] They may also cause respiratory irritation.[8][12]
- Handling:
 - Work in a well-ventilated area or a chemical fume hood.[13][14]

- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8][13]
- Avoid generating dust.[13]
- Wash hands thoroughly after handling.[12][13]
- First Aid:
 - Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[13]
 - Skin: Wash off with soap and plenty of water.[13]
 - Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[13]
 - Ingestion: Rinse mouth with water and seek immediate medical help.[12][13]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]

Conclusion

2-Chloro-4-methoxy-5-methylpyrimidine stands as a valuable and highly versatile chemical intermediate for the pharmaceutical industry. Its strategically placed functional groups—a reactive chlorine atom and modulating methoxy and methyl groups—provide a robust platform for the synthesis of complex, biologically active molecules. Through the application of established synthetic protocols, rigorous analytical characterization, and safe handling practices as outlined in this guide, researchers can effectively leverage this and related pyrimidine scaffolds to accelerate the discovery and development of next-generation therapeutics.

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